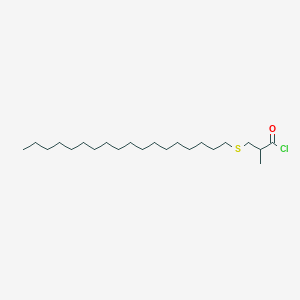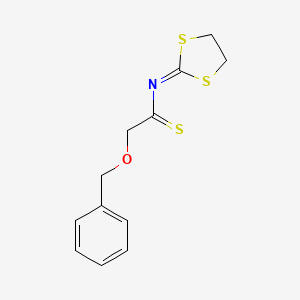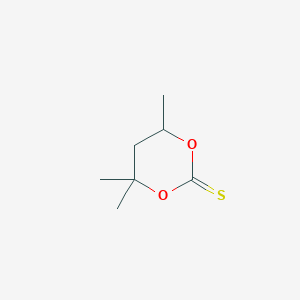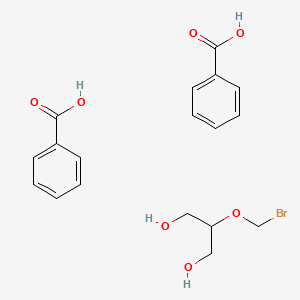
Benzoic acid;2-(bromomethoxy)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-(bromomethoxy)propane-1,3-diol is a compound that combines the properties of benzoic acid and a bromomethoxy-substituted propane diol Benzoic acid is a simple aromatic carboxylic acid, while 2-(bromomethoxy)propane-1,3-diol is a brominated derivative of propane diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(bromomethoxy)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the bromination of propane-1,3-diol followed by the esterification with benzoic acid. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination reaction . The esterification step can be carried out using a dehydrating agent such as sulfuric acid to promote the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-(bromomethoxy)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The bromomethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid;2-(bromomethoxy)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of benzoic acid;2-(bromomethoxy)propane-1,3-diol involves its interaction with molecular targets and pathways. The bromomethoxy group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,3-diol: A diol used in the production of polymers and as a solvent.
2-Bromopropane-1,3-diol: A brominated derivative of propane diol with similar reactivity.
Uniqueness
Benzoic acid;2-(bromomethoxy)propane-1,3-diol is unique due to the combination of the aromatic benzoic acid moiety and the bromomethoxy-substituted propane diol. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
103824-47-1 |
|---|---|
Fórmula molecular |
C18H21BrO7 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
benzoic acid;2-(bromomethoxy)propane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C4H9BrO3/c2*8-7(9)6-4-2-1-3-5-6;5-3-8-4(1-6)2-7/h2*1-5H,(H,8,9);4,6-7H,1-3H2 |
Clave InChI |
FHOCYNFKBCCMJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)OCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




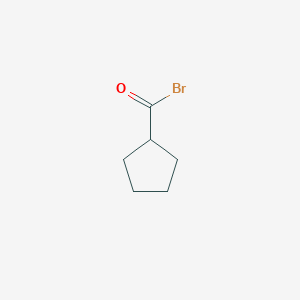
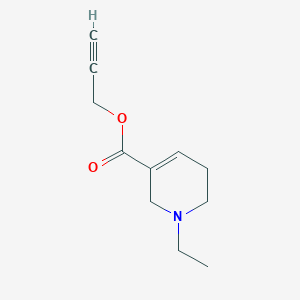
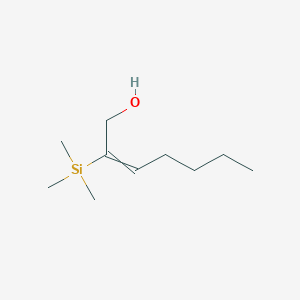
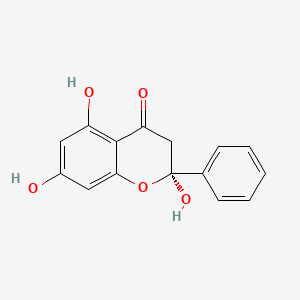
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
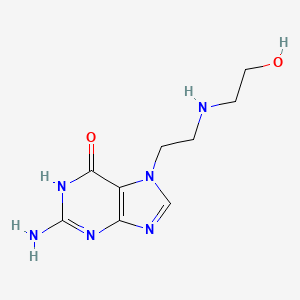
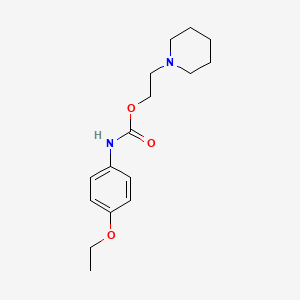
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
